physicochemical properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
physicochemical properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol
Abstract
5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol (CAS No. 222026-50-8) is a highly functionalized, halogenated aliphatic alcohol. Publicly available experimental data on this compound is scarce, necessitating a predictive approach to understanding its physicochemical properties. This technical guide provides a comprehensive analysis based on its molecular structure, established principles of physical organic chemistry, and data from analogous compounds. We will explore its structural features, predicted physical and chemical properties, expected spectroscopic signatures, and standardized protocols for experimental verification. This document is intended for researchers, scientists, and drug development professionals who may consider this or similar polyhalogenated compounds as synthetic building blocks, solvents, or functional materials.
Molecular Structure and Stereochemistry
The structure of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol is defined by a five-carbon pentanol backbone with extensive halogen substitution at the C4 and C5 positions.
-
Molecular Formula: C₅H₇BrClF₃O
-
Molecular Weight: 271.46 g/mol
-
CAS Number: 222026-50-8[1]
A critical feature of this molecule is the presence of a chiral center at the C4 carbon, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a trifluoromethylbromo group (-CBrF₂), and the rest of the carbon chain. Consequently, the compound exists as a pair of enantiomers (R- and S-isomers). Any synthesis of this molecule without chiral control would result in a racemic mixture. The stereochemistry can significantly influence its biological activity and physical properties, such as its interaction with other chiral molecules and its crystal packing.
Caption: Molecular structure of 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol. The asterisk () indicates the chiral center.*
Predicted Physicochemical Properties
The combination of a hydroxyl group and heavy halogenation imparts a unique set of properties. The following table summarizes the predicted values and the rationale behind them.
| Property | Predicted Value | Rationale & Supporting Evidence |
| Physical State | Solid at 25 °C | A commercial supplier lists the compound as a solid.[1] High molecular weight and potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, favor a solid state. Fluorinated alcohols often exhibit high melting points.[2] |
| Boiling Point | > 200 °C (at atm. pressure) | The -OH group enables hydrogen bonding, significantly raising the boiling point compared to alkanes.[3][4] Heavy halogenation (Br, Cl, F) dramatically increases molecular weight, leading to stronger London dispersion forces and a higher boiling point than simpler alcohols.[3][5][6] For comparison, the related but non-hydrogen bonding 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene boils at 74-75 °C under reduced pressure (93 mmHg)[7]; the alcohol's boiling point at atmospheric pressure will be substantially higher. |
| Melting Point | > 25 °C | As it is a solid at room temperature, the melting point must be above this. The precise value is difficult to predict as it depends on crystal lattice energy and molecular symmetry. |
| Density | 1.7 - 1.9 g/cm³ | Halogenated organic compounds are typically denser than water.[8] The presence of one bromine, one chlorine, and three fluorine atoms on a small carbon skeleton will result in a high density. |
| Solubility | ||
| In Water | Limited to low solubility | The polar -OH group can form hydrogen bonds with water, which promotes solubility.[9] However, the five-carbon backbone and extensive, bulky halogenation create a large hydrophobic region, which will significantly limit water solubility.[9] |
| In Organic Solvents | High | Expected to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and halogenated solvents (e.g., dichloromethane) due to dipole-dipole interactions and the "like dissolves like" principle.[3] Fluorinated alcohols are often used as solvents themselves due to their unique solubility properties.[10] |
| Acidity (pKa) | 13 - 14 | The pKa of a simple primary alcohol like ethanol is ~16.[11] The highly electronegative F and Cl atoms on C4 and C5 exert a strong electron-withdrawing inductive effect. This stabilizes the conjugate base (alkoxide), making the alcohol more acidic (lower pKa).[11] The effect is significant, but less pronounced than in 2,2,2-trifluoroethanol (pKa ~12.4), where the CF₃ group is closer to the hydroxyl group.[11][12] |
| Lipophilicity (LogP) | 2.5 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity.[13][14] The C5 alkyl chain and multiple halogens contribute to high lipophilicity, while the polar hydroxyl group reduces it. The net effect will be a compound that strongly favors partitioning into a nonpolar solvent like octanol over water. This value can be estimated using computational fragment-based methods.[14][15][16] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this molecule.
-
¹H NMR Spectroscopy:
-
δ 3.7-3.9 ppm (2H, triplet): Protons on C1 (-CH₂OH), deshielded by the adjacent oxygen.
-
δ 1.8-2.2 ppm (4H, multiplet): Protons on C2 and C3, exhibiting complex splitting due to coupling with adjacent protons.
-
δ 4.5-4.8 ppm (1H, multiplet): Proton on the chiral center C4, significantly deshielded by adjacent Cl and F atoms and coupled to protons on C3 and the fluorine on C4.
-
δ 2.0-4.0 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on solvent, concentration, and temperature. This peak will disappear upon shaking the sample with D₂O.[17]
-
-
¹³C NMR Spectroscopy:
-
δ ~60 ppm: C1 (-CH₂OH).
-
δ ~25-35 ppm: C2 and C3.
-
δ ~85-95 ppm (doublet, ¹JCF): C4 (-CHFCl-), shifted significantly downfield by electronegative Cl and F atoms. The signal will be split into a doublet by the directly attached fluorine.
-
δ ~115-125 ppm (triplet, ¹JCF): C5 (-CBrF₂-), shifted downfield by bromine and two fluorine atoms. The signal will be split into a triplet by the two attached fluorine atoms.
-
-
¹⁹F NMR Spectroscopy:
-
Two distinct signals are expected.
-
-CHFCl-: A doublet of triplets, due to coupling with the proton on C4 and the two fluorine atoms on C5.
-
-CBrF₂-: A doublet of doublets, due to coupling with the fluorine on C4 and the proton on C4 (long-range coupling).
-
-
Infrared (IR) Spectroscopy:
-
3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration, characteristic of the hydrogen-bonded alcohol.
-
2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the alkyl chain.
-
1050-1150 cm⁻¹ (strong): C-O stretching vibration.
-
1000-1400 cm⁻¹ (strong, multiple bands): C-F stretching vibrations.
-
600-800 cm⁻¹ (strong): C-Cl and C-Br stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z 270, 272, 274, and 276 due to the natural isotopic abundances of Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1).
-
Key Fragments: A peak corresponding to the loss of water (M-18) is likely. Alpha-cleavage next to the oxygen is a common fragmentation pathway for primary alcohols, which would result in a fragment at m/z 31 ([CH₂OH]⁺).[18] Loss of halogen atoms (Br, Cl, F) or HF would also be expected.
-
Experimental Protocols for Property Determination
To validate the predicted properties, standardized experimental procedures should be followed. The workflow below outlines a logical sequence for characterizing a novel liquid or low-melting solid compound.
Caption: A general experimental workflow for the physicochemical characterization of a novel compound.
Boiling Point Determination (Micro Method)
-
Place a small amount (0.2-0.5 mL) of the sample into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).
-
Heat the bath slowly while stirring. Observe the capillary tube.
-
A fine stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until the bubbling is rapid and continuous.
-
Turn off the heat and allow the bath to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[19]
Solubility Determination (Qualitative)
-
To a small test tube, add approximately 1 mL of the solvent (e.g., water, ethanol, dichloromethane).
-
Add 2-3 drops of the compound to be tested.
-
Agitate the mixture vigorously for 10-20 seconds.
-
Observe if the compound dissolves completely (miscible), forms a separate layer (immiscible), or only partially dissolves (partially soluble).[20][21]
LogP Determination (Shake-Flask Method)
-
Prepare a mutually saturated solution of n-octanol and water.
-
Accurately weigh a small amount of the compound and dissolve it in either the n-octanol or water phase.
-
Combine known volumes of the n-octanol and water phases in a separatory funnel or vial.
-
Shake the mixture vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.
-
Centrifuge the mixture to ensure complete separation of the two layers.
-
Carefully sample each layer and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]
Potential Applications and Safety Considerations
Potential Applications
-
Pharmaceutical and Agrochemical Synthesis: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry, as its inclusion can enhance metabolic stability, binding affinity, and bioavailability.[23] This compound, with its primary alcohol handle and defined stereocenter, serves as a valuable and complex chiral building block for the synthesis of novel drug candidates.
-
Specialty Solvents: Fluorinated alcohols like TFE and HFIP are used as unique solvents that can promote or enable challenging chemical reactions due to their high polarity, strong hydrogen-bond donating ability, and low nucleophilicity.[2][10][12] This compound could exhibit similar useful properties.
-
Materials Science: Polyhalogenated compounds can be precursors to polymers, liquid crystals, and other functional materials with unique properties such as high density, low surface tension, and chemical resistance.
Health and Safety
It is imperative to treat this and all highly halogenated organic compounds with caution.
-
General Hazards: Halogenated solvents and reagents can be toxic, irritants, and in some cases, suspected carcinogens.[8][24] They can be absorbed through the skin, and their vapors should not be inhaled.[25]
-
Specific Hazards: Supplier safety data indicates this compound is an irritant. Hazard codes include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1]
-
Handling Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[26] Given the poor compatibility of nitrile gloves with some halogenated solvents, double-gloving may be advisable.[24]
-
Keep away from heat, sparks, and open flames.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Waste Disposal: All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container for proper incineration. Do not pour down the drain.[26]
References
-
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796–805. Retrieved from [Link]
-
Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., & Robins, R. K. (1989). Atomic Physicochemical Parameters for Three-Dimensional Structure-Directed Quantitative Structure-Activity Relationships. 4. Additional Parameters for Hydrophobic and Dispersive Interactions and Their Application for an Automated Superposition of Certain Naturally Occurring Nucleoside Antibiotics. Journal of Chemical Information and Computer Sciences, 29(3), 163–172. Retrieved from [Link]
-
Eriksson, L., Johansson, E., & Wold, S. (2000). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure−Property Relationship for Prediction and Validation. Journal of Chemical Information and Computer Sciences, 40(1), 53–59. Retrieved from [Link]
-
Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(19), 10433–10441. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved from [Link]
-
Mainar, A. M., Martínez-López, J. F., Urieta, J. S., & Pardo, J. I. (2018). Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + 1,1,1,3,3,3-hexafluoropropan-2-ol at 298.15 K and 101.33 kPa. The Journal of Chemical Thermodynamics, 127, 186–194. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
-
Wang, J., Krudy, G., Xie, X. Q., & Hou, T. (2014). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 54(11), 3215–3226. Retrieved from [Link]
-
Solubility of Things. (n.d.). 8-Fluorooctan-1-ol. Retrieved from [Link]
-
Sambiagio, C., & Marsden, S. P. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic & Biomolecular Chemistry, 14(2), 438–452. Retrieved from [Link]
-
PSFC. (n.d.). Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]
-
Francke, R., & Little, R. D. (2014). Optimizing Electron-Transfer-Mediated Reactions. Angewandte Chemie International Edition, 53(40), 10574–10595. Retrieved from [Link]
-
Wu, S., Li, Y., & Li, H. (2020). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling, 60(8), 3788–3800. Retrieved from [Link]
-
Veith, G. D., & Morris, R. T. (1978). Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
EaseToLearn. (n.d.). Halogen derivatives, Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure-Property Relationship for Prediction and Validation. Retrieved from [Link]
-
YouTube. (2020). Experiment 3 Identification of an Unknown Liquid. Retrieved from [Link]
-
MyTutor. (n.d.). Describe the trend in boiling point of the halogens. Retrieved from [Link]
-
YouTube. (2023). physical properties of alkyl halides alcohols amines Organic Chemistry. Retrieved from [Link]
-
Balaban, A. T., Joshi, N., Kier, L. B., & Hall, L. H. (1992). Correlations between chemical structure and normal boiling points of halogenated alkanes C1-C4. Journal of Chemical Information and Computer Sciences, 32(3), 233–237. Retrieved from [Link]
-
YouTube. (2015). Video 2-1, Experiment 2: Physical and Chemical Properties of Liquid Compounds. Retrieved from [Link]
-
Santa Monica College. (n.d.). Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. Retrieved from [Link]
-
SlidePlayer. (n.d.). Alkyl halides - Organic chemistry. Retrieved from [Link]
-
YouTube. (2020). Predict pKa of CF3CH2OH. Retrieved from [Link]
-
Quora. (2022). How does the addition of a halogen to an alkane result in an increase in boiling point?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]
-
StudySmarter. (2023). Halogenation of Alcohols: Types & Process. Retrieved from [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]
-
American Chemical Society. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-bromo-4-chloro-4,5,5-trifluoro-1-pentene. Retrieved from [Link]
-
Chem-Space. (n.d.). 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
-
Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Pentanol. NIST WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of pentan-3-ol (3-pentanol). Retrieved from [Link]
Sources
- 1. 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol - C5H7BrClF3O | CSSB00009814371 [chem-space.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H NMR spectrum of pentan-3-ol (3-pentanol), 13C NMR spectra of pentan-3-ol (3-pentanol), chemical shifts spectra of pentan-3-ol (3-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alameda.edu [alameda.edu]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. books.rsc.org [books.rsc.org]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
